molecular formula C18H32N2O6 B2843191 (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate CAS No. 2306248-08-6

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate

Cat. No. B2843191
CAS RN: 2306248-08-6
M. Wt: 372.462
InChI Key: GHDPJNVTRYZODS-QXGOIDDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate” is a chemical compound with the CAS number 2306248-08-6 . It has a molecular weight of 372.46 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate: exhibits spirocyclic features, making it an attractive scaffold for designing novel drugs. Researchers explore its potential as a core structure for developing pharmaceutical agents targeting specific receptors or enzymes. By modifying functional groups, scientists can fine-tune its biological activity, aiming for applications in areas such as antiviral, antibacterial, or anticancer therapies .

Chiral Synthesis and Asymmetric Catalysis

The chiral nature of this compound (due to the stereocenter at the 5-position) makes it valuable in asymmetric synthesis. Chemists use it as a chiral auxiliary or ligand in catalytic reactions. Its spirocyclic framework provides a unique environment for controlling stereochemistry, enabling efficient access to enantiomerically pure compounds .

Materials Science and Supramolecular Chemistry

Researchers investigate the self-assembly properties of (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate . Its spirocyclic structure allows for interesting host-guest interactions, potentially leading to the design of new materials, sensors, or molecular recognition systems. Supramolecular chemistry studies explore its ability to form inclusion complexes with other molecules .

Organic Synthesis and Ring Expansion Reactions

The spirocyclic motif in this compound serves as a building block for constructing larger ring systems. Chemists utilize it in ring expansion reactions, where the spirocyclic ring opens up to form more complex structures. These synthetic pathways contribute to the development of diverse organic compounds .

Coordination Chemistry and Metal Complexes

The hemioxalate moiety in (5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate can coordinate with metal ions. Researchers explore its potential as a ligand in metal-organic frameworks (MOFs) or coordination complexes. These complexes may exhibit interesting properties, such as luminescence, magnetism, or catalytic activity .

Biological Studies and Molecular Probes

Scientists investigate the interaction of this compound with biological targets. By labeling it with fluorescent or radioactive tags, they create molecular probes for imaging or studying cellular processes. Its spirocyclic structure allows for unique localization within biological systems, aiding in understanding cellular pathways .

properties

IUPAC Name

(5S)-7-oxa-2-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)/t2*8-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPJNVTRYZODS-QXGOIDDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CCNC2)COC1.C1C[C@@]2(CCNC2)COC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate

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